Boc-Dl-Met-Oh

Descripción general

Descripción

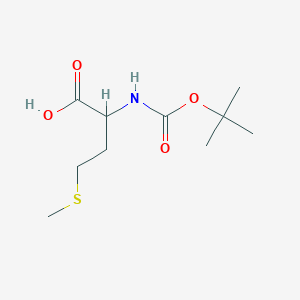

Boc-Dl-Met-Oh, also known as N-tert-Butoxycarbonyl-DL-methionine, is an amino acid derivative with the molecular formula C10H19NO4S and a molar mass of 249.33 g/mol . It is commonly used as an intermediate in peptide synthesis and organic synthesis. The compound appears as a white crystalline powder and is soluble in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), but insoluble in water .

Mecanismo De Acción

Target of Action

Boc-Dl-Met-Oh, also known as BOC-DL-Methionine or (tert-Butoxycarbonyl)methionine, is primarily used in the field of peptide synthesis . The compound is a derivative of methionine, an essential amino acid . Its primary targets are the amine functional groups present in peptides and proteins .

Mode of Action

The compound acts as a protective group for the amine functional groups in peptides and proteins during synthesis . The tert-butoxycarbonyl (Boc) group in this compound is widely used as an amine protecting group . This group can be removed by mild acidolysis, allowing the amine functional group to participate in further reactions .

Biochemical Pathways

This compound plays a significant role in the synthesis of peptides and proteins. It is involved in the protection and deprotection of amine functional groups, which are crucial steps in peptide synthesis . The compound’s role in these biochemical pathways facilitates the creation of complex peptides and proteins with specific structures and functions.

Result of Action

The primary result of this compound’s action is the protection of amine functional groups during peptide synthesis, enabling the creation of peptides with specific structures and functions . After the synthesis is complete, the Boc group can be removed, revealing the original amine functional group .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Boc group’s removal can be enhanced by increasing the temperature . Therefore, the compound’s action, efficacy, and stability can be optimized by carefully controlling the reaction conditions.

Métodos De Preparación

The preparation of Boc-Dl-Met-Oh generally involves the following steps :

Condensation Reaction: Benzoyl chloride is condensed with dimethylformamide to generate N-benzyl dimethylformamide.

Nitrosylation Reaction: N-benzyl dimethylformamide is converted into N-benzyl-N-dimethylcarbamic acid methyl ester through a nitrosylation reaction.

Reaction with Ethanethiol: The resulting compound reacts with ethanethiol to produce this compound.

Análisis De Reacciones Químicas

Boc-Dl-Met-Oh undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Substitution reactions often involve nucleophiles such as lithium reagents (RLi) or Grignard reagents (RMgX).

Common reagents and conditions used in these reactions include bases like lithium diisopropylamide (LDA) and electrophiles such as acyl chlorides (RCOCl) . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Boc-Dl-Met-Oh has a wide range of scientific research applications, including :

Peptide Synthesis: It is used as a protecting group for amino groups or phenolic hydroxyl groups in amino acids, controlling the selectivity and yield of the reaction.

Drug Research and Development: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biochemical Research: It plays a role in the study of protein structure and function, as well as in the development of biochemical assays.

Industrial Applications: this compound is used in the production of various industrial chemicals and materials.

Comparación Con Compuestos Similares

Boc-Dl-Met-Oh can be compared with other similar compounds, such as :

N-tert-Butoxycarbonyl-L-methionine: Similar in structure but specific to the L-isomer of methionine.

N-tert-Butoxycarbonyl-D-methionine: Specific to the D-isomer of methionine.

N-tert-Butoxycarbonyl-L-alanine: Another BOC-protected amino acid, but with alanine instead of methionine.

The uniqueness of this compound lies in its ability to protect both D- and L-isomers of methionine, making it versatile for various synthetic applications.

Actividad Biológica

Boc-Dl-Met-Oh, or N-Boc-DL-methionine, is a derivative of the amino acid methionine that has garnered attention in biochemical research due to its unique properties and potential applications in various fields. This article explores its biological activity, synthesis, interactions, and therapeutic implications, supported by data tables and research findings.

Overview of this compound

This compound is primarily used in peptide synthesis and as a model compound for studying protein interactions. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group attached to the methionine residue, which plays a significant role in its reactivity and stability during chemical reactions.

Synthesis of this compound

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . Key steps include:

- Resin Preparation : The process starts with a resin-bound amino acid.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA).

- Coupling : The next amino acid is activated with a coupling reagent like dicyclohexylcarbodiimide (DCC) and added to the peptide chain.

- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

This method allows for the efficient assembly of peptides while maintaining the integrity of sensitive functional groups.

Biological Activity

This compound exhibits several biological activities attributed to its methionine component, which is crucial for numerous cellular processes:

- Methylation Reactions : Methionine serves as a precursor for S-adenosylmethionine (SAM), a key methyl donor in biological methylation processes, influencing gene expression and protein function.

- Neurotransmitter Interaction : Peptides containing methionine have been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neuropeptide signaling pathways.

Research Findings

Research indicates that this compound can influence various biological systems through its role in peptide interactions and enzyme activity modulation. Here are some notable findings:

- Protein-Protein Interactions : Studies have demonstrated that this compound can stabilize certain protein conformations, enhancing binding affinities with target proteins.

- Enzyme Substrate Relationships : The compound has been utilized to investigate how methionine residues affect enzyme kinetics and substrate specificity.

- Therapeutic Potential : Given its role in methylation and neurotransmission, this compound is being explored for potential applications in neurology and psychiatry.

Table 1: Comparison of Biological Activities of Methionine Derivatives

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Methylation, neurotransmitter modulation | Peptide synthesis, drug design |

| DL-Methionine | Protein synthesis | Nutritional supplements |

| S-Adenosylmethionine | Methyl donor in biochemical reactions | Gene regulation |

Table 2: Synthesis Conditions for this compound

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA) | Remove Boc protecting group |

| Coupling | Dicyclohexylcarbodiimide (DCC) | Activate amino acids for coupling |

| Reaction Monitoring | HPLC | Assess purity and yield |

Case Studies

- Neuroactive Peptide Development : A study investigated the use of this compound in synthesizing neuroactive peptides that showed promise in modulating pain pathways in animal models. The findings suggested enhanced analgesic properties compared to standard treatments.

- Cancer Research Applications : Researchers have explored the potential of this compound derivatives in developing peptide-based therapeutics targeting cancer cell metabolism. Preliminary results indicated that these compounds could selectively inhibit cancer cell growth while sparing normal cells.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSLIHRIYOHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275989, DTXSID10947770 | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-15-5, 93000-03-4 | |

| Record name | tert-Butoxycarbonyl-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butoxycarbonyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions both N-t-BOC-sensitive and -insensitive chemotaxis. What does this tell us about the mechanisms involved in neutrophil recruitment during E. coli infection?

A1: The observation of both N-t-BOC-sensitive and -insensitive chemotaxis suggests that multiple signaling pathways are involved in neutrophil recruitment during E. coli infection []. N-t-BOC is a known antagonist of the high-affinity N-formylmethionyl-leucyl-phenylalanine receptor, which is typically activated by bacterial products like fMLP. The presence of N-t-BOC-insensitive chemotaxis indicates that other chemoattractants, potentially produced by both the host and the bacteria, are also involved. The research specifically identifies interleukin 8 (IL-8), produced by neutrophils themselves, as one such factor []. This highlights the complexity of the host immune response and suggests potential therapeutic targets beyond simply blocking the fMLP receptor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.